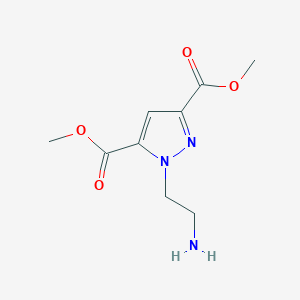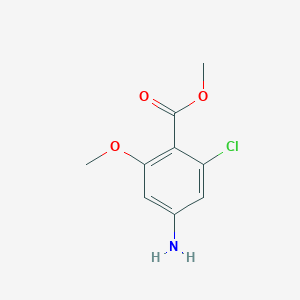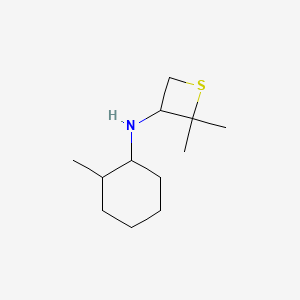
5-Pyrimidinecarboxylic acid, 4-(1-ethoxyethenyl)-2-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(1-ethoxyvinyl)-2-methylpyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This compound is characterized by its unique structure, which includes an ethoxyvinyl group and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(1-ethoxyvinyl)-2-methylpyrimidine-5-carboxylate typically involves the reaction of ethyl 2-methylpyrimidine-5-carboxylate with ethoxyacetylene under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key factors include the choice of solvents, catalysts, and purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(1-ethoxyvinyl)-2-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethyl 4-(1-ethoxyethyl)-2-methylpyrimidine-5-carboxylate.
Substitution: The ethoxyvinyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl 4-(1-ethoxyethyl)-2-methylpyrimidine-5-carboxylate.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-(1-ethoxyvinyl)-2-methylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(1-ethoxyvinyl)-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The ethoxyvinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Ethyl 4-(1-ethoxyvinyl)-2-(methylthio)pyrimidine-5-carboxylate
- Ethyl 4-(1-ethoxyvinyl)-2-chloropyrimidine-5-carboxylate
- Ethyl 4-(1-ethoxyvinyl)-2-aminopyrimidine-5-carboxylate
Comparison: Ethyl 4-(1-ethoxyvinyl)-2-methylpyrimidine-5-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties, making it a valuable compound for targeted research and development.
Properties
CAS No. |
62328-16-9 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl 4-(1-ethoxyethenyl)-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H16N2O3/c1-5-16-8(3)11-10(12(15)17-6-2)7-13-9(4)14-11/h7H,3,5-6H2,1-2,4H3 |
InChI Key |
RIUQGXDMXIYBOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=NC(=NC=C1C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12939489.png)


![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12939497.png)


![5-(2-(1-Ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene)-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B12939508.png)
![(1S,4R)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12939514.png)
![N-[3-(Methylsulfanyl)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl]acetamide](/img/structure/B12939517.png)
